REACTION_CXSMILES
|
[CH2:1]([SH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+]>[CH2:1]([S:9][CH2:10][CH:12]1[O:14][CH2:13]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:2.3,4.5|
|
Name
|
|
Quantity
|
293 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)S
|
Name
|
|
Quantity
|
184 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
305 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with thermometer, stirrer
|
Type
|
ADDITION
|
Details
|
To this solution are added dropwise within 80 minutes at a pH value of 11.6-12.0
|
Duration
|
80 min
|
Type
|
CUSTOM
|
Details
|
exceed 20° C
|
Type
|
ADDITION
|
Details
|
are introduced dropwise within 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The reaction mixtue is subsequently stirred at 50° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is then separated
|
Type
|
WASH
|
Details
|
the organic phase is washed twice with 200 g of water each time
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)SCC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |